(((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide
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Overview
Description
The compound “(((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinyl)acetic acid ethyl ester oxide” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated ethyl group, a tetrahydropyrimidinyl moiety, and a phosphinyl acetic acid ester, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrahydropyrimidinyl intermediate. This intermediate is then reacted with a chlorinated ethyl group under controlled conditions to form the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts to facilitate the process. The final step involves the esterification of the phosphinyl acetic acid with ethanol to yield the ethyl ester oxide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The chlorinated ethyl group can be oxidized to form corresponding alcohols or acids.
Reduction: The tetrahydropyrimidinyl moiety can be reduced under specific conditions to yield different derivatives.
Substitution: The chlorinated ethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in cancer treatment due to the presence of the chlorinated ethyl group.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The chlorinated ethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects. The tetrahydropyrimidinyl moiety may interact with enzymes, altering their activity and influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Gemcitabine: Another nucleoside analog with anticancer properties.
Uniqueness
The compound’s unique combination of a chlorinated ethyl group and a tetrahydropyrimidinyl moiety sets it apart from other similar compounds. This structural uniqueness may confer distinct biological activities and therapeutic potential.
Properties
CAS No. |
115365-21-4 |
---|---|
Molecular Formula |
C16H24ClN2O9P |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
ethyl 2-[[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]acetate |
InChI |
InChI=1S/C16H24ClN2O9P/c1-3-26-14(21)9-29(24,25-2)27-8-12-11(20)6-13(28-12)19-7-10(4-5-17)15(22)18-16(19)23/h7,11-13,20H,3-6,8-9H2,1-2H3,(H,18,22,23)/t11-,12+,13+,29?/m0/s1 |
InChI Key |
CVKYOGQCDHAVQJ-OXHRZZMISA-N |
Isomeric SMILES |
CCOC(=O)CP(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CCCl)O |
Canonical SMILES |
CCOC(=O)CP(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CCCl)O |
Origin of Product |
United States |
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